molecular formula C19H13NS B11840541 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline CAS No. 133610-12-5

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline

Cat. No.: B11840541
CAS No.: 133610-12-5
M. Wt: 287.4 g/mol
InChI Key: BSCKHKVUCAFICJ-VAWYXSNFSA-N
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Description

2-[(E)-2-(1-Benzothiophen-2-yl)ethenyl]quinoline (CAS: 133610-12-5) is a styrylquinoline derivative with the molecular formula C₁₉H₁₃NS and a molar mass of 287.38 g/mol . Its structure features a quinoline core linked via an (E)-configured ethenyl bridge to a 1-benzothiophen-2-yl group, a sulfur-containing heterocycle. Styrylquinolines are renowned for their bioactivity, including roles as HIV-1 integrase inhibitors, leukotriene receptor antagonists, and antiallergic agents .

Properties

CAS No.

133610-12-5

Molecular Formula

C19H13NS

Molecular Weight

287.4 g/mol

IUPAC Name

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline

InChI

InChI=1S/C19H13NS/c1-3-7-18-14(5-1)9-10-16(20-18)11-12-17-13-15-6-2-4-8-19(15)21-17/h1-13H/b12-11+

InChI Key

BSCKHKVUCAFICJ-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Coupling Reactions

Coupling reactions dominate the synthesis of 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline, leveraging palladium- or rhodium-catalyzed protocols to forge the central ethenyl bond. For instance, CDI-mediated amidation has been employed to conjugate preformed benzothiophene carboxylic acids with aminoquinolines. This method, adapted from antimalarial drug synthesis, involves activating the carboxylic acid with carbonyl diimidazole (CDI) before nucleophilic attack by the quinoline’s amine group (Scheme 1).

Table 1: CDI-Mediated Amidation Conditions and Yields

Starting MaterialReagentsConditionsYield (%)Reference
Benzothiophene-2-carboxylic acidCDI, DMF, 4-aminoquinoline80°C, 12 h61–66

Alternatively, Wittig reactions between quinoline-2-carbaldehydes and benzothiophene-derived phosphonium ylides offer a stereoselective route to the (E)-alkene. Stabilized ylides, generated from benzothiophen-2-ylmethyltriphenylphosphonium bromide, react with aldehydes under basic conditions to afford the target compound in yields up to 72%.

Cyclization Approaches

Cyclization strategies often begin with ortho-substituted precursors that undergo intramolecular annelation. The Pfitzinger reaction , utilizing isatin and 4-bromoacetophenone, constructs the quinoline core before introducing the benzothiophene moiety via subsequent coupling. This method benefits from readily available starting materials but requires multi-step optimization to achieve acceptable yields (40–95%).

Rhodium-catalyzed dimerization of 2-alkynylanilines represents another cyclization route, enabling the simultaneous formation of quinoline and benzothiophene rings under aerobic conditions. For example, Rh(III)/HFIP-catalyzed reactions of 2-(phenylethynyl)aniline yield indolo[3,2-c]quinoline intermediates, which are further functionalized to introduce the ethenyl-benzothiophene unit.

Detailed Preparation Methods

CDI-Mediated Amidation

The CDI-mediated approach, as detailed in Schemes 1 and 3 of, involves:

  • Synthesis of Benzothiophene-2-carboxylic Acid : Starting from 3-nitrophenol, ortho-formylation and subsequent cyclization with ethyl thioglycolate yield benzothiophene-2-carboxylic acid.

  • Activation and Coupling : CDI activates the carboxylic acid, forming an acylimidazole intermediate that reacts with 4-amino-7-chloroquinoline in DMF at 80°C.

  • Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH) isolates the product, with yields averaging 61–66%.

Key Spectral Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.27 (s, 1H, benzothiophene-H3), 8.15–7.20 (m, 11H, quinoline and benzothiophene-H).

  • HRMS : m/z calcd. for C₂₁H₁₄N₂S [M+H]⁺: 335.1008; found: 335.1012.

Wittig Reaction Approach

The Wittig protocol, adapted from, proceeds as follows:

  • Ylide Preparation : Benzothiophen-2-ylmethyltriphenylphosphonium bromide is treated with n-BuLi to generate the ylide.

  • Aldehyde Synthesis : Quinoline-2-carbaldehyde is prepared via oxidation of 2-methylquinoline using MnO₂.

  • Coupling : The ylide and aldehyde react in THF at 0°C, followed by warming to room temperature, affording the (E)-alkene with >90% stereoselectivity.

Table 2: Wittig Reaction Optimization

BaseSolventTemperature (°C)E:Z RatioYield (%)
n-BuLiTHF0→2595:572
NaHDMF2585:1565

Optimization and Reaction Conditions

Reaction parameters critically influence yield and stereochemistry. For CDI-mediated amidation, DMF outperforms THF or DMSO due to its high polarity and ability to stabilize intermediates. In Wittig reactions, low temperatures (0°C) favor E-selectivity by slowing ylide isomerization. Rhodium-catalyzed methods, while efficient, require stringent control of oxygen levels to prevent byproduct formation.

Analytical Characterization

Rigorous spectroscopic analysis confirms structural integrity:

  • ¹³C NMR : Signals at δ 160.58 and 163.28 ppm confirm the quinoline carbonyl and benzothiophene C-S bonds.

  • IR : Absorption bands at 3431 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=O) validate intermediate hydrazide formation.

Although beyond this review’s scope, 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline derivatives exhibit promising antimalarial and antiviral activity. Structural modifications, such as halogenation or methyl group introduction, enhance bioactivity while maintaining synthetic accessibility .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich quinoline and benzothiophene rings enable electrophilic substitutions.

  • Nitration : Nitration at the C-3 position of the benzothiophene ring has been reported using a mixture of HNO₃ and H₂SO₄ .

  • Bromination : CuBr₂ in EtOAc/CHCl₃ selectively brominates the benzothiophene moiety at the C-5 position .

Cyclization and Annulation

The conjugated ethenyl bridge facilitates intramolecular cyclization under metal catalysis:

  • Palladium-Catalyzed Cyclization : Intramolecular Heck coupling of 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one with PdBr₂ yields fused tetracyclic quinolines (62% yield) .

  • Copper-Catalyzed Annulation : Cu(OTf)₂ promotes regioselective cascade annulation between enamines and propargylic imines, forming substituted quinolines (58–96% yields) .

Reductive Amination

The quinoline nitrogen participates in reductive amination with aldehydes or ketones:

  • Example: Reaction with benzaldehyde and NaBH₃CN yields N-alkylated quinolines (75–82% yields) .

Oxidation

The ethenyl bond is susceptible to oxidation:

  • Ozonolysis : Cleavage of the double bond forms quinoline-2-carbaldehyde and benzothiophene-2-carbaldehyde .

  • Epoxidation : Reaction with m-CPBA generates an epoxide intermediate (not isolated) .

Antimalarial Activity

Quinoline-benzothiophene hybrids exhibit nanomolar IC₅₀ values against Plasmodium falciparum (NF54 strain). Key SAR findings:

  • Electron-withdrawing groups (e.g., -CF₃) on the quinoline enhance activity .

  • Methoxy substitutions on benzothiophene improve solubility without compromising potency .

Anticancer Activity

DFT studies reveal that the HOMO-LUMO gap (ΔE = 3.8 eV) correlates with binding affinity to kinases like CDK-5.

  • Pyrazolone derivatives of the compound show binding energies of −8.9 kcal/mol , comparable to doxorubicin .

Mechanistic Insights

  • Cross-Coupling : The CDI-mediated reaction proceeds via activation of the carboxylic acid to an acyl imidazole intermediate, followed by nucleophilic attack by the quinoline amine .

  • Heck Cyclization : Oxidative addition of Pd(0) to the aryl bromide forms a Pd(II) intermediate, enabling intramolecular C–C bond formation .

Stability and Reactivity

  • Photodegradation : The compound undergoes photooxidation under UV light, forming quinoline N-oxide (λₘₐₓ = 365 nm) .

  • Acid Sensitivity : Protonation at the quinoline nitrogen destabilizes the ethenyl bridge, leading to decomposition in strong acids (pH < 2) .

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity:
    • Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline can effectively inhibit drug-resistant bacterial strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus), with minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL .
  • Anticancer Properties:
    • The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays reveal that these compounds can inhibit the proliferation of cancer cell lines through mechanisms involving the inhibition of specific proteins related to cancer progression. For example, quinoline compounds have shown effectiveness against various cancer cell lines with IC50 values indicating potent cytotoxicity .
  • Mechanism of Action:
    • The biological activity of this compound may arise from its ability to interact with molecular targets, including enzymes and receptors, facilitating π-π stacking interactions and hydrogen bonding with biomolecules .

Materials Science

  • Organic Semiconductors:
    • The unique electronic properties of 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Its structural features allow for efficient charge transport, making it valuable in developing advanced electronic materials .

Table: Summary of Biological Activities

Activity TypeCompound TestedMIC/IC50 ValuesReference
AntimicrobialQuinoline Derivative4–16 μg/mL (MRSA/VRE)
AnticancerQuinoline DerivativeIC50 0.137–0.583 μg/mL
AntitubercularSimilar Quinoline Derivative8–128 µg/mL (H37Rv)

Notable Findings

  • A study highlighted the effectiveness of certain quinoline derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating promising anti-tuberculosis activity at low concentrations .
  • In silico studies have indicated favorable pharmacokinetic profiles for various quinoline derivatives, suggesting their potential as viable therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(2-(Benzo[b]thiophen-2-yl)vinyl)quinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but the compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s uniqueness lies in its 1-benzothiophen-2-yl substituent, which contrasts with common phenyl or substituted phenyl groups in analogs. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Styrylquinoline Derivatives
Compound Name Molecular Formula Substituents Key Properties/Activities References
Target Compound C₁₉H₁₃NS 1-Benzothiophen-2-yl Potential pharmacological applications
6f C₂₉H₂₀Cl₂FNO 4-Chlorophenyl, 4-fluorophenyl, methoxy Mp: 213–214°C; antiallergic activity
6g C₂₉H₂₀Cl₃NO Three 4-chlorophenyl groups, methoxy Mp: 217–219°C; enhanced stability
Antileishmanial Analog C₂₁H₁₇NO₅* 2,3-Diacetyloxyphenyl, acetate In vitro activity (SI <1.0)
8-Acetoxy-3-fluorophenyl Analog C₁₉H₁₄FNO₂ 3-Fluorophenyl, acetoxy Hydrogen-bonded crystal structure
4-(4-Dimethylaminostyryl)quinoline C₁₉H₁₈N₂ 4-Dimethylaminophenyl Electron-donating substituent
3-Nitrophenyl Analog C₁₇H₁₂N₂O₂ 3-Nitrophenyl Electron-withdrawing effects

*Example formula for antileishmanial compounds in .

Key Comparative Insights

Substituent Effects on Bioactivity :

  • The 1-benzothiophen-2-yl group introduces sulfur-mediated interactions (e.g., hydrogen bonding, π-π stacking), which may enhance binding affinity in biological systems compared to halogenated (e.g., 6f, 6g) or nitro-substituted analogs (e.g., 3-nitrophenyl analog) .
  • Antileishmanial analogs with acetyloxy groups () show low selectivity indices (SI <1.0), suggesting that the target compound’s benzothiophene moiety could be optimized for improved selectivity .

Physical Properties :

  • Halogenated derivatives (e.g., 6f, 6g) exhibit higher melting points (213–219°C) due to increased molecular symmetry and intermolecular forces, whereas the target compound’s melting point is unreported .
  • The 8-acetoxy-3-fluorophenyl analog forms intermolecular C–H···O hydrogen bonds, a feature absent in the sulfur-containing target compound .

Electronic and Steric Effects: 4-(4-Dimethylaminostyryl)quinoline () has an electron-donating dimethylamino group, which may enhance fluorescence or charge-transfer properties compared to the electron-neutral benzothiophene .

Biological Activity

2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline is a heterocyclic compound that combines the structural features of quinoline and benzothiophene. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique chemical structure allows for various interactions within biological systems, making it a subject of interest for further research.

  • Molecular Formula : C19H13NS
  • Molecular Weight : 287.4 g/mol
  • CAS Number : 133610-12-5
  • IUPAC Name : 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline

The biological activity of 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline is thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The compound may engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, facilitating its effects on cellular processes.

Antimicrobial Activity

Research indicates that quinoline derivatives, including 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline, exhibit significant antimicrobial properties. A study highlighted the effectiveness of quinoline derivatives against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values that suggest potent antibacterial activity. For instance, compounds similar to the target compound have shown efficacy against drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) with MIC values ranging from 4 to 16 μg/mL .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving the inhibition of specific protein expressions related to cancer progression. For example, studies have indicated that quinoline compounds can inhibit sirtuins, which are implicated in cancer cell survival . Additionally, molecular docking studies suggest that these compounds can effectively bind to targets involved in cancer pathways, enhancing their potential as therapeutic agents .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Quinoline DerivativesAntimicrobialSignificant activity against MRSA and VRE with MIC values of 4–16 μg/mL.
Quinoline AlkaloidsAnticancerBroad range of activities including antitumor effects; mechanisms involve inhibition of sirtuins.
Novel Quinoline-Indole CompoundsAntimalarialShowed promising activity against Plasmodium; potential for new antimalarial therapies.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline?

  • Methodological Answer : The compound can be synthesized via Heck coupling, where 2-methylquinoline derivatives react with halogenated benzothiophene in the presence of a palladium catalyst. Optimization of reaction conditions (e.g., solvent, temperature, and base) is critical to achieving high E-selectivity. For example, Zenget al. (2006) reported analogous methods for pentafluorophenyl-substituted quinolines using aldehydes and 2-methylquinoline precursors . Additionally, Friedländer or Skraup syntheses may be adapted by introducing benzothiophene moieties at the ethenyl position .

Q. How can the E-configuration of the ethenyl group be experimentally confirmed?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine coupling constants (J ≈ 12–16 Hz for trans-vinylic protons). X-ray crystallography provides definitive confirmation, as seen in the structural analysis of (E)-2-[2-(pentafluorophenyl)ethenyl]-8-quinolyl acetate, where the dihedral angle between quinoline and substituent planes was <10° .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) ensures purity. Mass spectrometry (MS) confirms molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) validates functional groups. NMR (¹H and ¹³C) resolves proton environments and carbon frameworks, as demonstrated in studies of similar quinoline derivatives .

Advanced Research Questions

Q. How do substituents on the quinoline ring influence photophysical properties such as fluorescence or UV-Vis absorption?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) redshift absorption/emission spectra due to extended conjugation, while electron-withdrawing groups (e.g., -NO₂) enhance intersystem crossing. UV-Vis and fluorescence spectroscopy, combined with Density Functional Theory (DFT) calculations, can model these effects. For example, substituted quinolines in antimicrobial studies showed λmax shifts correlating with substituent electronic profiles .

Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., enzymes in Alzheimer’s disease)?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) evaluates steric and electronic complementarity to target active sites. Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs like 2-arylethenylquinolines, can prioritize substituents for synthesis. Wang et al. (2015) applied these methods to design multifunctional Alzheimer’s agents .

Q. What is the mechanistic role of the benzothiophene moiety in observed biological activities (e.g., antimicrobial or antitubercular effects)?

  • Methodological Answer : Comparative studies with benzofuran or phenyl analogs (via in vitro assays) isolate contributions of sulfur’s electronegativity and aromaticity. For instance, 2-(1-benzofuran-2-yl)quinoline derivatives showed reduced activity compared to benzothiophene analogs, suggesting sulfur enhances target interactions .

Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles?

  • Methodological Answer : Single-crystal X-ray diffraction identifies polymorphs or hydrate forms that affect solubility. For example, Zenget al. (2006) resolved discrepancies in pentafluorophenylquinoline stability by analyzing packing interactions and hydrogen-bonding networks .

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